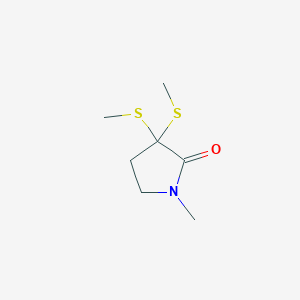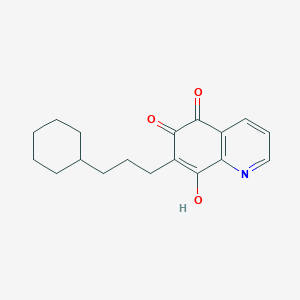
7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar quinoline core but differ in their substituents and functional groups.
Cyclohexylpropyl derivatives: Compounds with similar cyclohexylpropyl groups but different core structures.
Uniqueness
7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione is unique due to its specific combination of the quinoline core, hydroxy group, and cyclohexylpropyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
35073-59-7 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
7-(3-cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione |
InChI |
InChI=1S/C18H21NO3/c20-16-14(9-4-8-12-6-2-1-3-7-12)18(22)17(21)13-10-5-11-19-15(13)16/h5,10-12,20H,1-4,6-9H2 |
Clé InChI |
HPSMLVKYJNPHTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCC2=C(C3=C(C=CC=N3)C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


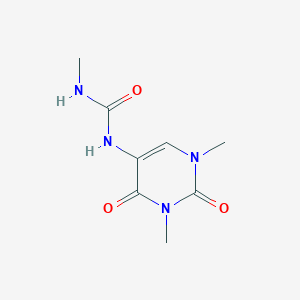
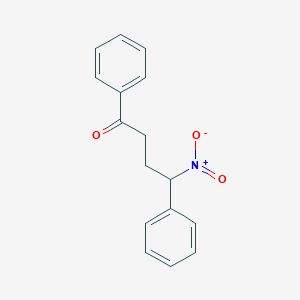
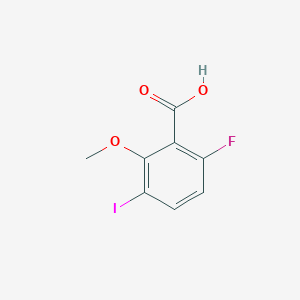
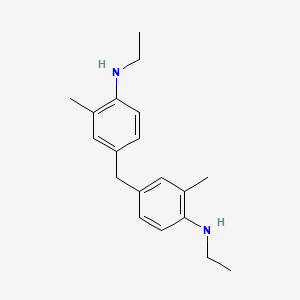
![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
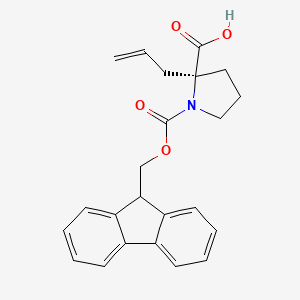

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
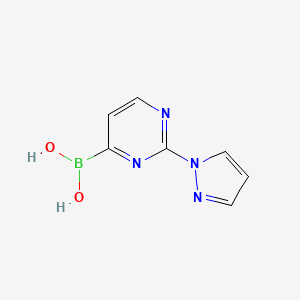
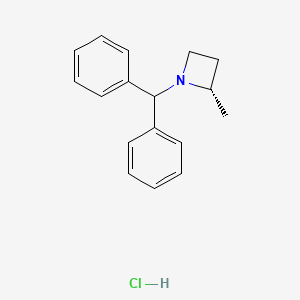
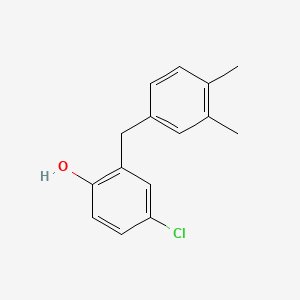
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
